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Compound of Interest

Compound Name:
2-Fluoro-5-methoxy-O-

methyltyrosine

Cat. No.: B565143 Get Quote

An In-depth Analysis of 2-Fluoro-5-methoxy-O-methyltyrosine and Other Key Tyrosine

Analogs

In the landscape of drug discovery and molecular research, tyrosine analogs serve as pivotal

tools for probing biological systems and as foundational scaffolds for novel therapeutics. This

guide provides a comparative analysis of 2-Fluoro-5-methoxy-O-methyltyrosine alongside

other significant tyrosine analogs. Due to the limited direct experimental data on 2-Fluoro-5-
methoxy-O-methyltyrosine, this guide establishes a comparative framework using well-

characterized analogs: O-methyltyrosine, 2-fluorotyrosine, and 3-fluorotyrosine. By examining

the structure-activity relationships of these compounds, we can extrapolate potential

characteristics of 2-Fluoro-5-methoxy-O-methyltyrosine and guide future research.

The primary focus of this comparison will be on properties relevant to drug development, such

as cellular uptake via amino acid transporters and physicochemical characteristics. The Large

neutral Amino Acid Transporter 1 (LAT1) is a key transporter for many large neutral amino

acids, including tyrosine, and is often overexpressed in cancer cells, making it a crucial target

for drug delivery.
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The introduction of fluorine and methoxy groups to the tyrosine scaffold can significantly alter

its physicochemical properties, such as lipophilicity and acidity (pKa), which in turn influences

its biological activity, including transporter affinity and metabolic stability. The following table

summarizes key properties of selected tyrosine analogs.

Property
Tyrosine
(Parent
Compound)

O-
Methyltyros
ine

2-
Fluorotyros
ine

3-
Fluorotyros
ine

2-Fluoro-5-
methoxy-O-
methyltyros
ine
(Predicted)

Molecular

Weight
181.19 g/mol

195.22 g/mol

[1]

199.18 g/mol

[2]

199.18 g/mol

[3]

~229.23

g/mol

pKa

(Phenolic

OH)

~10.1
N/A (O-

methylated)

Lower than

Tyr

Lower than

Tyr

N/A (O-

methylated)

cLogP -2.3 -1.1[1] -1.7[2] -2.3[3]

Higher than

O-

methyltyrosin

e

LAT1

Transporter

Affinity (IC50)

High Moderate High High

Potentially

Moderate to

High

Note: Predicted values for 2-Fluoro-5-methoxy-O-methyltyrosine are based on the expected

electronic and steric effects of the fluoro and methoxy substitutions.

Cellular Uptake and Transporter Interaction
The uptake of tyrosine analogs into cells is predominantly mediated by amino acid transporters,

with LAT1 being of particular interest in oncology. The affinity and transport efficiency of these

analogs can be evaluated through cellular uptake assays.

Below is a diagram illustrating the general mechanism of tyrosine analog uptake via the LAT1

transporter.
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General Workflow for a LAT1 Transporter Assay

Experimental Workflow Cellular Uptake Pathway

Seed cells expressing LAT1

Wash cells with uptake buffer

Pre-incubate with or without inhibitor

Add radiolabeled or fluorescent tyrosine analog

Incubate for a defined time

Wash cells to remove extracellular substrate

Lyse cells

Measure intracellular substrate concentration

Data Analysis

Tyrosine Analog
(Extracellular)

LAT1 Transporter

Binding

Tyrosine Analog
(Intracellular)

Transport

Metabolism / Incorporation

Click to download full resolution via product page

LAT1 Transporter Assay Workflow and Cellular Uptake Pathway
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key experiments relevant to the comparison of tyrosine analogs.

LAT1 Transporter Inhibition Assay (Cis-inhibition)
This assay is used to determine the affinity of a test compound (inhibitor) for the LAT1

transporter by measuring its ability to compete with a known radiolabeled LAT1 substrate.

Materials:

HEK293 cells stably expressing human LAT1 (HEK-hLAT1).

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

Phosphate-buffered saline (PBS).

Uptake buffer (e.g., Hank's Balanced Salt Solution - HBSS).

Radiolabeled LAT1 substrate (e.g., [3H]-L-leucine or [14C]-L-tyrosine).

Test compounds (tyrosine analogs).

Scintillation cocktail and scintillation counter.

Procedure:

Cell Culture: Seed HEK-hLAT1 cells in 24-well plates and grow to confluence.

Washing: Aspirate the culture medium and wash the cells twice with pre-warmed uptake

buffer.

Inhibition: Add 250 µL of uptake buffer containing the radiolabeled substrate at a fixed

concentration (e.g., 10 µM) and varying concentrations of the test tyrosine analog.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-5 minutes), during which

uptake is linear.
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Termination of Uptake: Stop the uptake by rapidly aspirating the solution and washing the

cells three times with ice-cold uptake buffer.

Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH and incubating for at least 30

minutes.

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific uptake of the radiolabeled substrate (IC50 value) by non-linear regression analysis.

Trans-stimulation Assay
This assay determines if a compound is a substrate for the transporter by measuring its ability

to stimulate the efflux of a pre-loaded radiolabeled substrate.

Materials:

Same as for the cis-inhibition assay.

Procedure:

Cell Culture and Pre-loading: Culture HEK-hLAT1 cells to confluence in 24-well plates. Pre-

load the cells with a radiolabeled LAT1 substrate by incubating them in uptake buffer

containing the radiolabeled substrate for an extended period (e.g., 30-60 minutes) to reach

steady-state.

Washing: Wash the cells rapidly with ice-cold uptake buffer to remove the extracellular

radiolabeled substrate.

Efflux Stimulation: Add 250 µL of uptake buffer containing a high concentration (e.g., 1 mM)

of the test tyrosine analog to the cells.

Incubation: Incubate for a short period (e.g., 1-2 minutes).

Quantification of Efflux: Collect the supernatant (extracellular buffer) and measure its

radioactivity. Lyse the cells and measure the remaining intracellular radioactivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percentage of efflux by dividing the extracellular radioactivity by

the total radioactivity (extracellular + intracellular). Compare the efflux stimulated by the test

compound to a positive control (a known LAT1 substrate) and a negative control (buffer

alone).

Discussion and Future Directions
The comparative analysis of O-methyltyrosine, 2-fluorotyrosine, and 3-fluorotyrosine provides a

foundational understanding of how substitutions on the tyrosine ring impact its biological

properties.

O-methylation of the phenolic hydroxyl group, as in O-methyltyrosine, removes a key

hydrogen bond donor and increases lipophilicity. This modification is expected to be present

in 2-Fluoro-5-methoxy-O-methyltyrosine.

Fluorination at the 2- or 3-position of the aromatic ring has been shown to have a modest

effect on the overall properties, with 2-fluorotyrosine showing reduced perturbation to the

pKa compared to 3-fluorotyrosine.[4]

The methoxy group at the 5-position in the target compound would further increase

lipophilicity and could influence binding to the hydrophobic pockets of transporters like LAT1.

Based on these observations, it is hypothesized that 2-Fluoro-5-methoxy-O-methyltyrosine
will be a relatively lipophilic amino acid analog. Its affinity for LAT1 will depend on how the

combined steric and electronic effects of the fluoro and methoxy groups fit within the

transporter's binding site. The O-methylation will prevent its phosphorylation by kinases,

making it a stable probe for studying amino acid transport without downstream metabolic

interference.

To validate these predictions, future research should focus on the synthesis and in vitro

characterization of 2-Fluoro-5-methoxy-O-methyltyrosine. The experimental protocols

outlined in this guide provide a clear roadmap for such investigations. Determining its LAT1

affinity and transport kinetics will be crucial in assessing its potential as a research tool or a

therapeutic agent. Furthermore, its metabolic stability and potential off-target effects should be

thoroughly investigated. This systematic approach will provide the necessary data to fully
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understand the pharmacological profile of this novel tyrosine analog and its place among other

valuable derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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